![molecular formula C11H13N5O B292443 2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B292443.png)
2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one
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Overview
Description
2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one, also known as PP1, is a potent and selective inhibitor of the Src family of tyrosine kinases. It was first synthesized in 1994 by researchers at Pfizer and has since been widely used in scientific research to study the role of Src kinases in various cellular processes.
Mechanism of Action
2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one works by binding to the ATP-binding pocket of Src kinases, thereby preventing the kinase from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways that are activated by Src kinases.
Biochemical and Physiological Effects:
2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth, migration, and invasion, as well as the induction of apoptosis in cancer cells. It has also been shown to regulate the expression of various genes involved in cancer development and progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one as a research tool is its high selectivity for Src kinases, which allows researchers to specifically target these kinases without affecting other signaling pathways. However, one limitation of 2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one is its relatively low potency, which can make it difficult to achieve complete inhibition of Src kinases in some experimental systems.
Future Directions
There are several potential future directions for research involving 2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one. One area of interest is the development of more potent and selective inhibitors of Src kinases, which could be used to further elucidate the role of these kinases in cancer and other diseases. Another area of interest is the use of 2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one and other Src kinase inhibitors in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness in treating cancer. Finally, 2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one and other Src kinase inhibitors could be used to develop new diagnostic and prognostic tools for cancer, based on the expression levels of Src kinases in tumor cells.
Synthesis Methods
2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one can be synthesized through a multi-step process starting from 2,4-dichloropyrimidine. The first step involves the reaction of 2,4-dichloropyrimidine with piperidine to form 2-piperidinylpyrimidine. This intermediate is then reacted with 2-amino-6-methylpyrimidin-4-one to form 2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one.
Scientific Research Applications
2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one has been extensively used in scientific research to study the role of Src kinases in various cellular processes, including cell growth, differentiation, adhesion, and migration. It has also been used to study the role of Src kinases in cancer development and progression.
properties
Molecular Formula |
C11H13N5O |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-piperidin-1-yl-8H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C11H13N5O/c17-10-8-6-12-11(15-9(8)13-7-14-10)16-4-2-1-3-5-16/h6-7H,1-5H2,(H,12,13,14,15,17) |
InChI Key |
QFDVUJVUVZNSQZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC=C3C(=NC=NC3=O)N2 |
SMILES |
C1CCN(CC1)C2=NC=C3C(=N2)NC=NC3=O |
Canonical SMILES |
C1CCN(CC1)C2=NC=C3C(=NC=NC3=O)N2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.